![molecular formula C12H13ClN2O2 B1462710 1H,2H,3H,4H,5H-吡啶并[4,3-b]吲哚-6-羧酸盐酸盐 CAS No. 444721-88-4](/img/structure/B1462710.png)
1H,2H,3H,4H,5H-吡啶并[4,3-b]吲哚-6-羧酸盐酸盐
描述
1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride is a complex organic compound belonging to the indole alkaloid family. Indole alkaloids are known for their diverse biological activities and are commonly found in various natural products
科学研究应用
1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride has a wide range of applications in scientific research. Its biological activities make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new drugs and other chemical products.
生化分析
Biochemical Properties
1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of c-Met kinase, a protein involved in cell growth and differentiation . The interaction between 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride and c-Met kinase occurs primarily in the hydrophobic region of the enzyme .
Cellular Effects
1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of cancer cells such as Hela, A549, HepG2, and MCF-7 in a dose-dependent manner . Additionally, it affects gene expression by inhibiting the activity of specific transcription factors involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the c-Met kinase site, inhibiting its activity and thereby preventing downstream signaling pathways that promote cell proliferation . Additionally, it modulates gene expression by affecting the activity of transcription factors involved in cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits moderate antiproliferative activity, while higher doses result in more pronounced effects . At very high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .
Metabolic Pathways
1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleotides, which are essential for cell growth and proliferation .
Transport and Distribution
Within cells and tissues, 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution is critical for its biological activity, as it needs to reach specific targets within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with signaling proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
作用机制
The mechanism by which 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to therapeutic effects.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors, leading to downstream signaling events.
Enzymes: It can inhibit or activate certain enzymes, affecting metabolic pathways.
Pathways: The compound may influence various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
Tryptophan
Serotonin
Melatonin
Indole-3-acetic acid (IAA)
Indomethacin
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c15-12(16)8-3-1-2-7-9-6-13-5-4-10(9)14-11(7)8;/h1-3,13-14H,4-6H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZSMNDMSZRVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=C3C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444721-88-4 | |
| Record name | 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


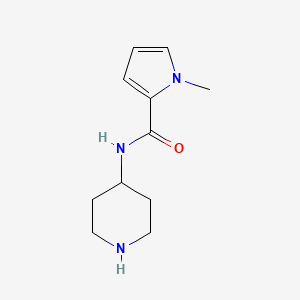
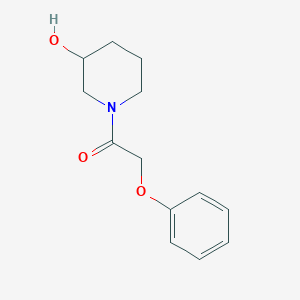
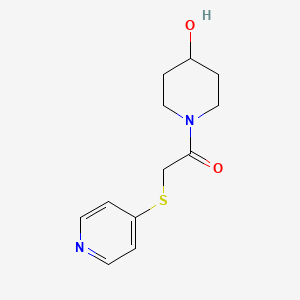
![3-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1462631.png)

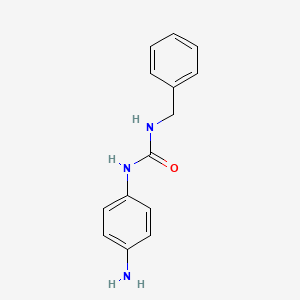
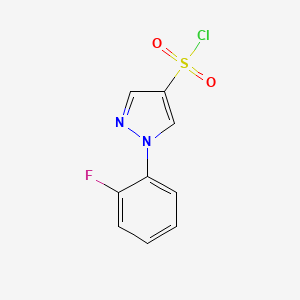
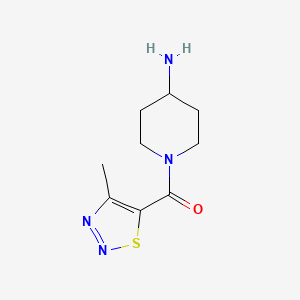
![N-[(2,6-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1462639.png)

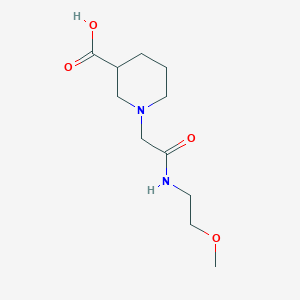
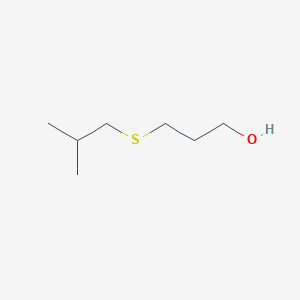

amine](/img/structure/B1462648.png)
